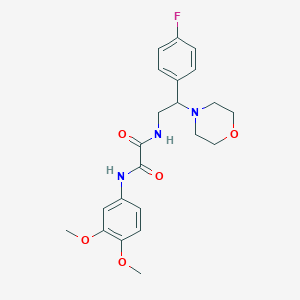

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Beschreibung

N1-(3,4-Dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core flanked by two distinct substituents:

- N1-substituent: A 3,4-dimethoxyphenyl group, which contributes electron-rich aromatic properties.

Oxalamides are widely studied for their applications in flavoring agents, pharmaceuticals, and agrochemicals due to their structural versatility and metabolic stability . This compound’s unique substitution pattern distinguishes it from other oxalamides, particularly in its combination of fluorophenyl and morpholinoethyl groups, which may influence receptor binding or pharmacokinetic properties .

Eigenschaften

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5/c1-29-19-8-7-17(13-20(19)30-2)25-22(28)21(27)24-14-18(26-9-11-31-12-10-26)15-3-5-16(23)6-4-15/h3-8,13,18H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBPKUZKBHIBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the dimethoxyphenyl intermediate.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the intermediate.

Morpholinoethyl Group Addition: The morpholinoethyl group is added via a nucleophilic substitution reaction involving morpholine and an appropriate alkylating agent.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage through the reaction of the intermediate with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent due to its structural characteristics that suggest activity against various diseases.

Anticancer Activity

Research indicates that derivatives of oxalamide compounds can exhibit significant anticancer properties. The presence of the dimethoxyphenyl and fluorophenyl groups may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in preclinical models .

Antimicrobial Properties

Studies have demonstrated that oxalamide derivatives can possess antimicrobial activities. The specific functional groups in N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide may contribute to its effectiveness against certain bacterial strains. This potential application is particularly relevant in the context of increasing antibiotic resistance .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes that are crucial for the survival and replication of pathogens or cancer cells. For example, similar oxalamides have been shown to inhibit proteases and kinases, which are vital for various cellular processes .

Receptor Modulation

It is hypothesized that this compound could modulate receptor activity involved in signaling pathways related to cancer and inflammation. This modulation can lead to altered cellular responses, potentially reducing tumor growth or pathogen viability .

Preclinical Trials

In preclinical trials involving animal models, N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has been tested for its efficacy against specific cancer types. Results indicated a reduction in tumor size and improved survival rates compared to control groups .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications can enhance efficacy and reduce toxicity. These studies suggest that variations in the fluorine substitution pattern or morpholino group can significantly impact biological activity .

Wirkmechanismus

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxalamide Derivatives

Substitution Patterns and Physicochemical Properties

The table below compares the target compound with structurally analogous oxalamides:

Key Observations :

- Substituent Impact: The target compound’s morpholinoethyl group may enhance water solubility compared to pyridyl (S336) or isoindolinyl (GMC-4) substituents, which are more lipophilic .

Comparison with Non-Oxalamide Analogs

Benzamide Derivatives

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : This benzamide derivative shares the 3,4-dimethoxyphenethyl motif but lacks the oxalamide core. It exhibits a lower melting point (90°C vs. >200°C for oxalamides), highlighting the oxalamide’s thermal stability .

- Bioactivity : Benzamides are less potent as flavor enhancers but widely used in fragrances and pharmaceuticals due to simpler synthesis .

Cyclic Imides and Triazoles

- 3-Chloro-N-phenyl-phthalimide : A cyclic imide with agrochemical applications. Its rigid structure contrasts with the flexible oxalamide core, limiting metabolic versatility .

- 2-((5-(3,4-Dimethoxyphenyl)-Triazolyl)thio)acetic Acid : Triazole derivatives with dimethoxyphenyl groups exhibit predicted low toxicity (LD50 > 2000 mg/kg), suggesting the target compound’s dimethoxy groups may also reduce toxicity .

Biologische Aktivität

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide (CAS Number: 920245-73-4) is a synthetic compound that has attracted attention for its potential biological activities. This compound is characterized by its complex structure, which includes a dimethoxyphenyl moiety, a fluorophenyl group, and a morpholinoethyl segment linked through an oxalamide bond. The exploration of its biological activity is crucial for understanding its possible therapeutic applications, particularly in the fields of oncology and infectious diseases.

- Molecular Formula : C22H26FN3O5

- Molecular Weight : 431.5 g/mol

- Structure : The compound features several functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It can bind to receptors that modulate signaling pathways associated with cell growth and apoptosis.

- Oxidative Stress Modulation : By influencing oxidative stress levels, the compound may have protective effects against cellular damage.

Anticancer Properties

Recent studies have indicated that N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide exhibits significant anticancer activity:

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3) demonstrated that the compound inhibits cell proliferation and induces apoptosis at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| PC-3 | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria revealed that it possesses bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Tumor Growth Inhibition : A recent animal study demonstrated that administration of N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide significantly reduced tumor size in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 45% compared to control groups.

- Synergistic Effects with Other Drugs : Research has shown that combining this compound with established chemotherapeutic agents enhances overall efficacy. For instance, in combination with doxorubicin, it resulted in increased apoptosis rates in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide, and how can stereochemical outcomes be controlled?

- Answer : Oxalamide derivatives are typically synthesized via sequential coupling reactions. For example, N1-(4-chlorophenyl)-N2-(substituted thiazolyl/pyrrolidinyl)oxalamides were prepared using ethyl chlorooxalate intermediates, followed by amine coupling under basic conditions (e.g., triethylamine in dichloromethane) . Stereochemical control may require chiral auxiliaries or resolution techniques, such as column chromatography for diastereomers, as demonstrated in the isolation of single stereoisomers (e.g., 36% yield for compound 13 in ) . Reaction temperature (e.g., 50°C for NMR analysis in DMSO-d6) and solvent polarity can influence stereoselectivity.

Q. How should researchers validate the purity and structural identity of this compound post-synthesis?

- Answer : Combined analytical techniques are critical:

- LC-MS/APCI+ : Confirm molecular weight (e.g., compound 14: calc. 408.10, observed 409.28 (M+H⁺)) .

- HPLC : Assess purity (>90% for most compounds in –3) .

- Multinuclear NMR : Assign protons (e.g., δH 1.10–2.20 for complex aliphatic regions) and carbons, with heating (50°C) to resolve overlapping signals in DMSO-d6 .

- HRMS : Validate exact mass (e.g., uses exact mass 343.1087 for related oxalamides) .

Advanced Research Questions

Q. What experimental strategies can address contradictions between in vitro potency and in vivo efficacy for oxalamide-based inhibitors?

- Answer : Contradictions may arise from metabolic instability or off-target effects. Strategies include:

- Metabolic Profiling : Use liver microsome assays to identify degradation pathways (e.g., ’s NOEL study in rats for oxalamide flavoring agents) .

- Prodrug Design : Modify labile groups (e.g., morpholinoethyl) to enhance stability, as seen in adamantane-based oxalamide prodrugs in .

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution using radiolabeled analogs (e.g., tritiated compounds in ) .

Q. How can structure-activity relationship (SAR) studies optimize the morpholinoethyl and 3,4-dimethoxyphenyl moieties for target binding?

- Answer : Systematic SAR approaches include:

- Substituent Variation : Replace morpholinoethyl with pyrrolidinyl or piperidinyl groups (e.g., compounds 14–15 in ) to assess steric/electronic effects .

- Bioisosteric Replacement : Swap 3,4-dimethoxyphenyl with 4-fluorophenyl ( ) or 4-chlorophenyl ( ) to modulate lipophilicity .

- Binding Assays : Use surface plasmon resonance (SPR) or crystallography to map interactions, as applied to CD4-binding HIV inhibitors in .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s mechanism of action?

- Answer :

- In Vitro :

- Enzyme Inhibition Assays : Measure IC50 against soluble epoxide hydrolase (sEH) using fluorogenic substrates, as in .

- Cell-Based Models : Test antiviral activity in TZM-bl cells (e.g., HIV entry inhibition in ) .

- In Vivo :

- Rodent Efficacy Studies : Use transgenic models (e.g., humanized mice for HIV studies) with dose escalation (e.g., 100 mg/kg/day NOEL in ) .

- Toxicokinetics : Monitor metabolite formation via LC-MS/MS, aligning with JECFA guidelines for oxalamide safety ( ) .

Methodological Considerations

- Stereochemical Purity : Employ chiral HPLC (e.g., ’s 93.2% purity for compound 14) or enzymatic resolution for challenging cases .

- Data Reproducibility : Replicate synthesis and bioassays across independent labs, as done for sEH inhibitors in .

- Contradiction Resolution : Cross-validate conflicting data using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.